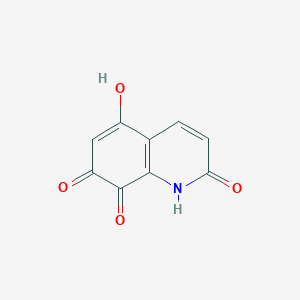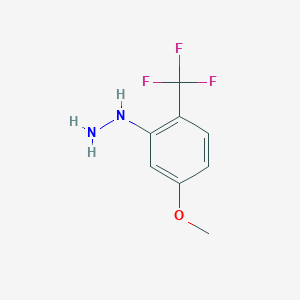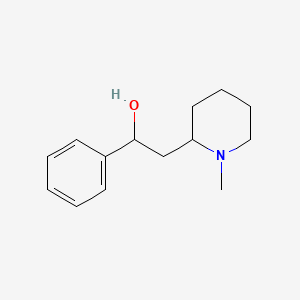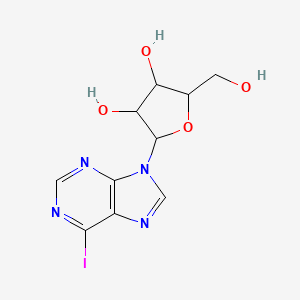
1-Chloro-2,4-diethoxy-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-diethoxy-5-nitrobenzene is an organic compound with the molecular formula C10H12ClNO4. It is a derivative of benzene, characterized by the presence of chloro, diethoxy, and nitro functional groups.
Méthodes De Préparation
The synthesis of 1-Chloro-2,4-diethoxy-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-diethoxybenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .
Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
1-Chloro-2,4-diethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-2,4-diethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used in clinical settings, it serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. .
Mécanisme D'action
The mechanism of action of 1-Chloro-2,4-diethoxy-5-nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also contribute to its overall reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-diethoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dimethoxy-5-nitrobenzene: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and applications.
1-Chloro-2,5-diethoxy-4-nitrobenzene: The position of the nitro group differs, which can influence its chemical behavior and biological activities.
1-Chloro-4-nitrobenzene: Lacks the ethoxy groups, making it less complex but still useful in various chemical reactions
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
130474-89-4 |
|---|---|
Formule moléculaire |
C10H12ClNO4 |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
1-chloro-2,4-diethoxy-5-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO4/c1-3-15-9-6-10(16-4-2)8(12(13)14)5-7(9)11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NHRNYWREQSDQBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)

![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)





![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)


![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13994453.png)

![N-[(1,1-Dimethylnaphthalen-2-ylidene)amino]-2,4-dinitro-aniline](/img/structure/B13994470.png)
